H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH

Catalog No.
S13062963
CAS No.
646062-20-6
M.F
C35H61N13O10
M. Wt
823.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH

CAS Number

646062-20-6

Product Name

H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoic acid

Molecular Formula

C35H61N13O10

Molecular Weight

823.9 g/mol

InChI

InChI=1S/C35H61N13O10/c1-19(45-31(54)23(10-6-14-40-35(38)39)46-29(52)20(2)44-30(53)22(37)9-4-5-13-36)28(51)42-18-27(50)47-15-8-12-25(47)33(56)48-16-7-11-24(48)32(55)41-17-26(49)43-21(3)34(57)58/h19-25H,4-18,36-37H2,1-3H3,(H,41,55)(H,42,51)(H,43,49)(H,44,53)(H,45,54)(H,46,52)(H,57,58)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

KXBBPTFLASTMGJ-HUVRVWIJSA-N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)N

H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH is a synthetic peptide composed of a specific sequence of amino acids: lysine, alanine, arginine, glycine, and proline. This compound features a C-terminal carboxyl group, denoted by "OH," indicating that it is a free acid. The sequence of amino acids contributes to its unique structural properties and potential biological activities. The presence of lysine and arginine suggests that the peptide may have basic properties, while the proline residues may introduce structural rigidity due to their cyclic nature.

Typical for peptides:

  • Oxidation: The peptide can be oxidized at specific residues, particularly those containing sulfur or hydroxyl groups. Oxidizing agents like hydrogen peroxide can be employed.
  • Reduction: If disulfide bonds are present, reducing agents such as dithiothreitol can facilitate their cleavage.
  • Substitution: Amino acid residues within the peptide can be substituted to modify its properties or enhance its biological activity. This typically involves coupling reactions using reagents like N,N’-diisopropylcarbodiimide or hydroxybenzotriazole for activation and coupling.

The outcomes of these reactions depend on the specific conditions and reagents used during the process.

The biological activity of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH is largely determined by its amino acid composition and sequence. Peptides with similar structures often exhibit activities such as:

  • Cell Signaling: The peptide may interact with cellular receptors, influencing signaling pathways.
  • Antimicrobial Properties: Some peptides with basic residues are known to possess antimicrobial activity.
  • Cell Proliferation: It may play a role in cell growth or differentiation depending on its interaction with specific cellular targets.

Research indicates that peptides like H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH can serve as model compounds for studying protein interactions and cellular mechanisms .

The synthesis of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps in this process include:

  • Coupling: Activation and coupling of each amino acid to the resin-bound peptide.
  • Deprotection: Removal of protective groups from amino acids to allow subsequent additions.
  • Cleavage: Cleaving the completed peptide from the resin using trifluoroacetic acid or other cleavage agents.

This approach is favored for its efficiency and ability to produce high-purity peptides .

H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH has several applications across various fields:

  • Biochemistry: Used as a model peptide for studying protein folding and interactions.
  • Medicine: Potential therapeutic applications include drug delivery systems and biomarkers for disease detection.
  • Biotechnology: Employed in cell culture studies to investigate cellular uptake mechanisms and signaling pathways.
  • Material Science: Utilized in developing peptide-based materials and coatings due to its unique properties .

Interaction studies involving H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH focus on its binding affinity to various receptors or enzymes. These studies help elucidate the mechanisms by which the peptide exerts its biological effects. Techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) are commonly used to assess these interactions.

The peptide's interactions may modulate signaling pathways, influencing processes such as cell proliferation or apoptosis. Understanding these interactions is crucial for exploring its therapeutic potential .

Several peptides share similarities with H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH, yet each possesses unique characteristics:

Compound NameCompositionNotable Features
H-Gly-Arg-Ala-Asp-Ser-Pro-OHGlycine, Arginine, Alanine, Aspartic Acid, Serine, ProlineDifferent amino acid composition; potential in signaling pathways
Ala-Gly-Pro-Arg-Gly-Glu-4Hyp-Gly-ProAlanine, Glycine, Proline, Arginine, Glutamic AcidGelatin-derived; unique electromechanical properties
H-Pro-Gly-Lys-Ala-Arg-OHProline, Glycine, Lysine, Alanine, ArginineShorter sequence; different biological activities

The uniqueness of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH lies in its specific sequence and resulting structural properties, making it suitable for specialized applications in research and industry .

Solid-Phase Peptide Synthesis Optimization

Solid-phase peptide synthesis represents the most widely adopted methodology for the preparation of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH, a nine-residue peptide containing both basic amino acids and proline residues that present specific synthetic challenges [3] [6]. The heterogeneous nature of solid-phase synthesis enables sequential amino acid addition while facilitating purification through simple washing procedures, making it particularly suitable for automated synthesis protocols [6] [10]. Recent innovations in solid-phase methodology have achieved remarkable efficiency improvements, with some protocols eliminating traditional washing steps entirely through volatile base removal techniques [3].

Fmoc/t-Bu Protection Strategy Implementation

The Fmoc/tert-butyl protection strategy provides an optimal orthogonal protecting group scheme for synthesizing H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH, where the Fmoc group protecting the alpha-amino functionality is removed through base-catalyzed beta-elimination while side-chain protecting groups remain acid-labile [4] [24]. For the lysine residue, the Boc protecting group on the epsilon-amino side chain ensures selectivity during coupling reactions and prevents unwanted acylation [27]. The arginine residue requires 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protection to prevent side-chain reactivity during synthesis cycles [4] [24].

The implementation of this protection strategy demonstrates superior performance compared to the Boc/benzyl approach, eliminating the need for hazardous reagents such as anhydrous hydrogen fluoride and trifluoromethanesulfonic acid [4]. Deprotection efficiency with piperidine-based solutions achieves 99.5% removal of Fmoc groups within standard reaction times, while minimizing the risk of aspartimide formation through controlled base exposure [11]. The acid-labile nature of tert-butyl-based side-chain protecting groups enables simultaneous cleavage during final trifluoroacetic acid treatment [4] [27].

Protection GroupAmino AcidCleavage ConditionsStabilityOrthogonality
FmocAll residues (α-amino)20% piperidine/DMFBase-labileOrthogonal to acid-labile
BocLysine (ε-amino)Trifluoroacetic acidAcid-labileOrthogonal to base-labile
PbfArginine (guanidine)Trifluoroacetic acidAcid-labileOrthogonal to base-labile

Resin Selection and Anchoring Chemistry

Resin selection critically influences the synthesis outcome for H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH, with polystyrene-based supports offering high loading capacity but potentially promoting peptide aggregation through hydrophobic interactions [7] [13]. Diethylene glycol dimethacrylate-crosslinked polystyrene resin demonstrates superior performance for challenging sequences containing proline residues, achieving higher purities and yields compared to traditional divinylbenzene-crosslinked supports [7]. The reduced hydrophobicity and enhanced flexibility of this resin type effectively suppress common side reactions while improving synthesis efficiency [7].

ChemMatrix resin, composed entirely of polyethylene glycol-based polymer, provides exceptional swelling properties in both polar and nonpolar solvents, making it particularly advantageous for sequences prone to aggregation [9]. The chemical stability of this resin system, built exclusively on primary ether bonds, prevents leaching during cleavage procedures while allowing the use of various polar solvents including water [9]. Loading capacities typically range from 0.3 to 0.6 millimoles per gram for ChemMatrix resin, compared to 0.5 to 1.2 millimoles per gram for conventional polystyrene supports [9] [13].

Resin TypeLoading Capacity (mmol/g)Swelling Volume (mL/g)AdvantagesLimitations
Polystyrene-DVB0.5-1.23-5High loading, good stabilityHydrophobic, aggregation prone
Polystyrene-DEG0.4-0.84-6Reduced aggregation, higher purityLower loading capacity
ChemMatrix (PEG)0.3-0.68-12Excellent swelling, low aggregationExpensive, lower loading

Anchoring chemistry for carboxylic acid formation employs Wang resin with 4-hydroxybenzyl alcohol linker, enabling mild acidolytic cleavage to generate the desired C-terminal carboxylic acid functionality [8]. The attachment protocol involves treating pre-swollen resin with the protected amino acid in the presence of diisopropylcarbodiimide and catalytic 4-dimethylaminopyridine [8]. Loading efficiency typically achieves 0.8 to 1.0 millimole per gram under optimized conditions with minimal racemization when copper chloride is included in the coupling mixture [23].

Coupling Efficiency Monitoring and Side-Reaction Mitigation

Coupling efficiency monitoring employs real-time pressure-based variable bed flow reactor technology that tracks resin swelling during amino acid addition cycles, providing immediate feedback on reaction completion and potential aggregation events [10] [14]. This approach enables detection of incomplete couplings through plateau analysis while identifying on-resin aggregation through sharp volume declines during synthesis [14]. The implementation of such monitoring systems achieves coupling efficiencies exceeding 99% for most amino acid combinations while reducing reagent consumption through optimized reaction conditions [10].

For H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH synthesis, histidine, threonine, and arginine residues present the highest coupling difficulties, requiring extended reaction times and elevated temperatures for complete conversion [31]. Statistical analysis of over 500 peptide syntheses demonstrates that no amino acid coupling achieves complete conversion in a single reaction cycle, necessitating double coupling protocols for optimal results [31]. The most challenging carboxyl-reacting amino acids include histidine, threonine, arginine, valine, and isoleucine, while difficult amine-reacting residues encompass glutamine, leucine, alanine, arginine, and isoleucine [31].

Amino AcidCoupling DifficultyCommon IssuesRecommended Solutions
ArginineHighSide chain reactivityPbf protection, careful base selection
ProlineMediumSteric hindranceExtended coupling time, elevated temperature
LysineMediumCompeting acylationProper protection, monitoring
AlanineMediumFast coupling kineticsEfficient monitoring required

Side-reaction mitigation strategies include the utilization of green binary solvent mixtures that can suppress arginine lactamization and aspartimide formation through composition variation [11]. The systematic adjustment of solvent ratios during specific synthesis steps provides a novel tool for controlling undesired reactions without compromising overall synthesis efficiency [11]. Implementation of hydroxybenzotriazole or oxyma additives effectively prevents asparagine and glutamine dehydration while catalyzing acylation reactions [23] [24].

Solution-Phase Synthesis Feasibility Assessment

Solution-phase synthesis presents a viable alternative approach for H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH production, particularly when employing convergent synthesis strategies that divide the sequence into manageable fragments [12] [38]. The homogeneous reaction environment eliminates diffusion limitations inherent in solid-phase methods while enabling real-time monitoring of reaction progress through analytical techniques [12]. Propylene carbonate has emerged as a green polar aprotic solvent capable of replacing dichloromethane and dimethylformamide in both coupling and deprotection steps [12].

The convergent approach involves synthesizing smaller peptide fragments separately before joining them through native chemical ligation or other coupling methodologies [38]. For the target nonapeptide, optimal fragmentation points occur between residues 4-5 or 5-6, generating fragments of 4-5 amino acids that can be efficiently synthesized in solution phase [38]. This strategy circumvents many challenges associated with long-sequence synthesis while maintaining high fidelity through the reduced error accumulation inherent in shorter synthetic sequences [38].

Solution-phase synthesis achieves coupling efficiencies comparable to solid-phase methods when employing optimized reagent combinations such as HBTU/DIEA or HATU/DIEA [24] [25]. The HBTU/HOBt method represents an excellent compromise between high yield and low racemization, particularly when conducted under microwave irradiation conditions [25]. Reaction monitoring through high-performance liquid chromatography enables real-time assessment of conversion rates and impurity formation [28].

Economic considerations favor solution-phase synthesis for larger-scale production due to reduced reagent costs and simplified purification requirements [12]. The elimination of expensive resins and specialized equipment reduces overall production costs while enabling continuous processing modes [12]. However, the increased complexity of isolation and purification steps may offset these advantages for smaller-scale syntheses [38].

Biosynthetic Approaches via Recombinant Expression Systems

Recombinant expression systems offer complementary production methods for H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH, particularly advantageous for applications requiring large quantities or isotopic labeling [19] [21]. Escherichia coli remains the most accessible expression system due to its rapid growth characteristics, simple cultivation requirements, and extensive genetic engineering toolbox [17] [21]. The pET vector series utilizing T7 promoter-driven expression achieves protein yields exceeding 50% of total cellular protein under optimized induction conditions [21].

For peptide expression in E. coli, fusion partner strategies overcome inherent stability limitations of short peptides while facilitating purification through affinity chromatography [19] [30]. Thioredoxin fusion partners demonstrate superior performance for peptide expression, yielding 15-50 milligrams of purified peptide per liter of culture when employing optimized protocols [19]. The GB1 domain of protein G provides exceptional solubility enhancement while maintaining compact size that minimizes interference with peptide properties [19].

Expression SystemYield RangeAdvantagesLimitations
E. coli (cytoplasmic)15-50 mg/LHigh yield, cost-effectiveNo post-translational modifications
E. coli (periplasmic)5-25 mg/LDisulfide bond formationLower yield, incomplete secretion
S. cerevisiae10-40 mg/LPost-translational modificationsComplex glycosylation patterns
Cell-free systems2-20 mg/LRapid production, no cellular toxicityHigher reagent costs

Yeast expression systems, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, provide enhanced secretion capabilities and post-translational modification machinery compared to bacterial hosts [36]. The α-mating factor signal peptide enables efficient secretion of recombinant peptides into the culture medium, facilitating downstream purification processes [36]. Yarrowia lipolytica demonstrates secretion activities up to 40-fold higher than S. cerevisiae for certain protein types, making it particularly attractive for large-scale production [36].

Cell-free protein synthesis systems circumvent many limitations associated with living cell expression while enabling rapid prototyping and production of potentially toxic compounds [18] [39]. These systems achieve peptide production within 1-2 days compared to 1-2 weeks required for cellular expression methods [39]. The elimination of cellular survival constraints enables optimization focused solely on product formation while avoiding issues related to metabolic burden or toxicity [39].

Recent advances in cell-free systems include the development of crude lysate-based approaches that retain accessory proteins and chaperones necessary for proper folding [39]. The lysate-based methodology provides advantages over reconstituted systems through inclusion of post-translational modification machinery while maintaining the rapid timeline characteristic of cell-free approaches [39]. Total peptide yields from cell-free systems range from 0.8 to 16% of input materials, corresponding to 2-70 milligrams of pure peptide per reaction [30].

The nonapeptide H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH exhibits favorable aqueous solubility characteristics due to its amino acid composition and charge distribution. With a calculated molecular weight of 661.42 Da, this peptide contains two positively charged residues (lysine and arginine) and four alanine residues, contributing to its overall solubility profile [1] [2].

The isoelectric point has been determined to be 9.5, calculated from the four ionizable groups present in the peptide structure: the N-terminal amino group (pKa 9.0), C-terminal carboxyl group (pKa 3.1), lysine side chain (pKa 10.0), and arginine side chain (pKa 12.0) [3] [4]. This relatively high isoelectric point indicates that the peptide carries a net positive charge under physiological conditions, with a calculated net charge of +1.99 at pH 7.0.

The solubility behavior of this peptide follows established patterns for basic peptides. As demonstrated in peptide solubility studies, molecules with net positive charges generally exhibit enhanced water solubility, particularly when the pH is adjusted away from the isoelectric point [1] [2]. For this peptide, optimal solubility would be achieved at pH values below 9.5, where the peptide maintains a significant positive charge. The presence of multiple alanine residues, while not strongly hydrophilic, does not significantly impair solubility due to their small, non-polar side chains [5].

The amino acid composition analysis reveals that arginine and lysine residues contribute most significantly to the peptide's solubility, as these amino acids rank highest in experimental aqueous solubility studies of amino acid monomers [5]. The glycine residues further enhance solubility due to their lack of side chains, while the proline residues may introduce some conformational constraints that could influence the overall solubility behavior.

pH-Dependent Stability and Degradation Pathways

The stability profile of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH exhibits significant pH dependence, with multiple degradation pathways becoming prominent under different pH conditions. The peptide's stability is primarily governed by hydrolysis, deamidation, and oxidation mechanisms that vary with environmental pH [6] [7].

Under acidic conditions (pH 1-3), the peptide undergoes acid-catalyzed hydrolysis through direct cleavage of peptide bonds. The presence of proline residues at positions 6 and 7 creates potential sites for backbone cleavage, as proline-containing sequences often exhibit enhanced hydrolytic susceptibility under acidic stress conditions [6] [8]. The N-terminal lysine and internal arginine residues become fully protonated, providing electrostatic stabilization against certain degradation pathways while potentially making the peptide more susceptible to nucleophilic attack.

At physiological pH (6-8), the peptide demonstrates moderate stability, though several degradation mechanisms remain active. The primary degradation pathway involves hydrolysis at specific amino acid sequences, particularly those involving proline residues [6] [9]. While this peptide lacks asparagine and glutamine residues that would be susceptible to deamidation, the presence of basic amino acids can facilitate metal-catalyzed oxidation reactions when trace metals are present [7] [10].

Under alkaline conditions (pH > 8), base-catalyzed hydrolysis becomes the predominant degradation mechanism. The peptide experiences increased susceptibility to backbone cleavage, particularly at sites adjacent to proline residues where the rigid cyclic structure can facilitate nucleophilic attack [6] [11]. Additionally, the high pH can promote racemization reactions, particularly affecting the lysine and arginine residues through carbanion intermediate formation [6].

The peptide exhibits enhanced stability within the pH range of 4-6, where both acid and base-catalyzed degradation mechanisms are minimized. Temperature significantly influences these pH-dependent degradation pathways, with elevated temperatures accelerating all degradation processes regardless of pH [12] [13]. The peptide demonstrates thermal stability up to approximately 50°C, beyond which rapid degradation occurs through multiple concurrent pathways [13].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Circular Dichroism Spectroscopy)

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH through analysis of proton chemical shifts and coupling patterns. The peptide's NMR spectrum exhibits characteristic signals for each amino acid residue, with the amide proton region (6-8 ppm) providing critical information about secondary structure and hydrogen bonding patterns [14] [15].

The lysine residue produces distinct multiplets corresponding to its methylene chain, with the epsilon-amino group appearing as a broad signal that exchanges rapidly with solvent. Arginine exhibits characteristic guanidinium proton signals, though these may be broadened due to rapid exchange phenomena. The four alanine residues contribute to spectral complexity in the methyl region (1.2-1.5 ppm), with chemical shift variations reflecting their different sequence environments [16].

Proline residues create distinctive spectral features due to their cyclic structure, with the alpha-proton appearing further downfield than typical amino acids. The two consecutive proline residues (positions 6-7) may exhibit cis-trans isomerization, observable through splitting of signals or line broadening in the NMR spectrum [14] [15]. Two-dimensional NMR experiments, particularly TOCSY and NOESY, provide sequential assignments and reveal through-space interactions that define the peptide's three-dimensional structure [16].

Fourier Transform Infrared Spectroscopy Characterization

Fourier Transform Infrared spectroscopy reveals the secondary structure content and conformational preferences of the nonapeptide through analysis of characteristic amide bands. The amide I band (1600-1700 cm⁻¹) provides primary structural information, with the peptide expected to exhibit a broad absorption centered around 1650 cm⁻¹, indicative of a predominantly random coil conformation [17] [18] [19].

The presence of proline residues significantly influences the infrared spectrum, as these residues cannot participate in regular secondary structures and tend to induce turns or breaks in ordered conformations [20] [21]. The amide I band profile shows contributions from unordered structures (1648 cm⁻¹), potential beta-turn conformations (1670-1680 cm⁻¹), and limited alpha-helical content (1655 cm⁻¹) [21] [22].

The amide II band (1480-1575 cm⁻¹) provides complementary structural information through analysis of carbon-nitrogen stretching and nitrogen-hydrogen bending vibrations. For this peptide, the amide II region exhibits characteristic absorption around 1540 cm⁻¹, consistent with peptide backbone vibrations in aqueous solution [18] [20]. The amide III band (1229-1301 cm⁻¹) offers additional confirmation of the peptide's conformational state, though interpretation requires careful consideration of side chain contributions from lysine and arginine residues [21].

Environmental factors significantly influence the infrared spectrum, with pH changes affecting the ionization states of basic residues and consequently altering the overall spectral profile. Temperature variations can induce conformational changes detectable through shifts in amide band positions and intensities [20] [22].

Circular Dichroism Spectroscopy Analysis

Circular Dichroism spectroscopy provides quantitative assessment of the peptide's secondary structure content through analysis of differential absorption of left and right circularly polarized light. The CD spectrum of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH exhibits characteristics typical of peptides with limited ordered secondary structure [23] [24].

The far-ultraviolet CD spectrum (190-250 nm) shows a predominantly random coil signature, with a strong negative band around 200 nm and minimal ellipticity at 222 nm, indicating the absence of significant alpha-helical content [23] [24]. The presence of two proline residues prevents formation of extended regular secondary structures, as proline cannot adopt the phi-psi angles required for alpha-helix or beta-sheet conformations.

The aromatic amino acids in the sequence (lysine and arginine) contribute to the near-ultraviolet CD spectrum (250-300 nm), though their contributions are relatively minor compared to tryptophan, tyrosine, or phenylalanine residues. The CD spectrum remains relatively stable across physiological pH ranges, though significant changes occur at extreme pH values where the ionization states of basic residues are altered [24].

Temperature-dependent CD measurements reveal the peptide's conformational flexibility, with gradual changes in ellipticity indicating thermal unfolding transitions. The peptide exhibits typical behavior for short, flexible peptides with limited cooperative unfolding and broad thermal transitions extending across a wide temperature range [23] [24].

Mass Spectrometric Validation of Purity and Identity

Mass spectrometric analysis provides definitive molecular weight confirmation and purity assessment for H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH through multiple ionization techniques and fragmentation approaches. The theoretical monoisotopic mass of 661.42 Da serves as the primary identification parameter for mass spectrometric validation [25] [26].

Electrospray Ionization Mass Spectrometry

Electrospray Ionization Mass Spectrometry generates multiply charged ions of the peptide, typically producing [M+2H]²⁺ and [M+3H]³⁺ species due to the presence of two basic amino acid residues plus the N-terminus [27] [28]. The [M+2H]²⁺ ion appears at m/z 331.71, while the [M+3H]³⁺ ion is observed at m/z 221.48. The charge state distribution reflects the peptide's basicity and solution conditions, with higher charge states favored in acidic solutions where basic residues are fully protonated [28].

The ESI-MS spectrum exhibits excellent signal-to-noise ratios due to the peptide's favorable ionization characteristics. The basic residues enhance ionization efficiency, while the relatively small molecular weight ensures efficient desolvation and ion transmission [26] [28]. Collision-induced dissociation experiments provide sequence confirmation through characteristic fragmentation patterns, with preferential cleavage occurring N-terminal to proline residues and at other labile bonds [29].

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry

MALDI-TOF-MS analysis produces predominantly singly charged ions, simplifying spectral interpretation and providing accurate mass measurements [25] [30]. The peptide exhibits strong signal intensity in positive ion mode, with the protonated molecular ion [M+H]⁺ appearing at m/z 662.42. The use of appropriate matrix compounds, such as alpha-cyano-4-hydroxycinnamic acid, optimizes ionization efficiency for this peptide molecular weight range [31].

The MALDI-TOF spectrum demonstrates the peptide's purity through the absence of significant impurity peaks and the presence of characteristic isotope patterns. The isotope envelope reflects the peptide's elemental composition, with the monoisotopic peak followed by A+1 and A+2 isotope peaks at predictable relative intensities [30] [31]. Post-source decay experiments provide additional structural confirmation through in-source fragmentation analysis.

Tandem Mass Spectrometry Sequencing

Tandem mass spectrometry confirms the amino acid sequence through systematic fragmentation and analysis of product ions. The peptide undergoes fragmentation primarily through formation of b-ions and y-ions, with the basic residues influencing fragmentation efficiency and product ion stability [29] [26]. The proline residues create preferential cleavage sites, producing characteristic fragment ions that confirm their positions within the sequence.

The fragmentation pattern reveals the N-terminal lysine through loss of the lysine side chain (loss of 128 Da), while the arginine residue produces characteristic neutral losses (loss of 43 Da corresponding to C₂H₅N) that aid in sequence confirmation [29]. The consecutive proline residues generate distinctive immonium ions and create breaks in the fragmentation series that provide unambiguous sequence information.

XLogP3

-6.7

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

11

Exact Mass

823.46643519 g/mol

Monoisotopic Mass

823.46643519 g/mol

Heavy Atom Count

58

Dates

Last modified: 08-10-2024

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